1,1,4,4-Tetraphenyl-1,3-butadiene is an organic compound with the molecular formula and a molecular weight of approximately 358.48 g/mol. This compound features a butadiene backbone substituted with four phenyl groups at the terminal positions. Its structural formula can be represented as follows:
textPh | Ph - C=C - C=C - Ph | Ph
The compound is a solid at room temperature and exhibits interesting photophysical properties, making it valuable in various applications, particularly in the fields of materials science and photonics .
TPB's primary mechanism of action is related to its ability to absorb UV light and emit light at a longer wavelength (blue) through a process called fluorescence []. This property makes it a valuable material in applications like scintillation counting and organic light-emitting diodes (OLEDs). The exact mechanism of fluorescence involves the excitation of electrons to higher energy levels upon light absorption and subsequent relaxation with emission of lower-energy light [].
1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) finds application in scientific research as a scintillator in radiation detectors. Scintillators are materials that emit light when struck by ionizing radiation, such as gamma rays or X-rays. The emitted light can then be detected by a photomultiplier tube (PMT) and converted into an electrical signal.
TPB is a particularly useful scintillator due to its several advantageous properties:
These properties make TPB a valuable component in various radiation detection applications, including:
In addition to its use as a scintillator, 1,1,4,4-Tetraphenyl-1,3-butadiene is also being explored for other research applications, including:
Several methods exist for synthesizing 1,1,4,4-tetraphenyl-1,3-butadiene:
These methods highlight the versatility in synthesizing this compound for various applications.
1,1,4,4-Tetraphenyl-1,3-butadiene has several important applications:
Several compounds share structural similarities with 1,1,4,4-tetraphenyl-1,3-butadiene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Diphenyl-1,3-butadiene | Diene with two phenyl groups | Less sterically hindered than tetraphenyl variant |
1-Phenyl-2-methylbutadiene | Diene with one phenyl group | Exhibits different reactivity due to methyl group |
2-Methyl-2-(phenyl)-propane | Alkane | Non-conjugated structure; different properties |
The unique aspect of 1,1,4,4-tetraphenyl-1,3-butadiene lies in its four phenyl substituents that enhance its stability and photophysical properties compared to simpler derivatives like 1,4-diphenyl-1,3-butadiene. This structural configuration contributes significantly to its application in photonics and materials science.
Irritant